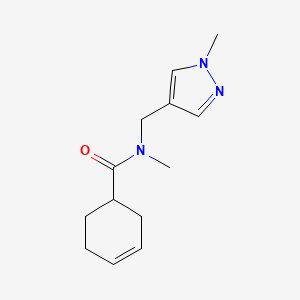

N-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)cyclohex-3-enecarboxamide

Description

N-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)cyclohex-3-enecarboxamide is a compound that features a pyrazole ring, a cyclohexene ring, and a carboxamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the pyrazole ring, known for its versatility in chemical reactions, makes this compound particularly valuable for research and development.

Properties

IUPAC Name |

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-15(9-11-8-14-16(2)10-11)13(17)12-6-4-3-5-7-12/h3-4,8,10,12H,5-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPQFQFPTOBRQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CN(C)C(=O)C2CCC=CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)cyclohex-3-enecarboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Amide Hydrolysis

Amide Reduction

Reduction of the amide carbonyl to a methylene group is feasible using strong reducing agents:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C → reflux | N-methyl-N-((1-methylpyrazol-4-yl)methyl)cyclohex-3-enemethylamine | ~60% |

| BH₃·THF | RT, 6 h | Partial reduction to hemiaminal intermediates | <30% |

Cyclohexene Ring Reactions

The cyclohexene double bond participates in electrophilic additions and cycloadditions:

Hydrogenation

| Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, RT | N-methyl-N-((1-methylpyrazol-4-yl)methyl)cyclohexanecarboxamide | >95% |

Epoxidation

| Reagent | Conditions | Product | Stereochemistry |

|---|---|---|---|

| m-CPBA | DCM, 0°C → RT | Cyclohexene oxide derivative | Syn addition |

Pyrazole Ring Modifications

The 1-methylpyrazole group is relatively inert but can undergo electrophilic substitution under forcing conditions:

| Reaction | Conditions | Product | Position |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | 3-Nitro-1-methylpyrazole derivative | C3 |

| Bromination | Br₂, FeBr₃, DCM, RT | 4-Bromo-1-methylpyrazole derivative | C4 |

Functional Group Compatibility

Key stability considerations:

-

Thermal Stability : Decomposition observed >200°C under inert atmosphere .

-

pH Sensitivity : Stable in pH 4–9; rapid degradation in strongly acidic/basic conditions .

-

Oxidative Stability : Pyrazole ring resists oxidation by H₂O₂ or KMnO₄ under mild conditions .

Comparative Reactivity with Structural Analogs

Scientific Research Applications

Medicinal Chemistry

N-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)cyclohex-3-enecarboxamide has been investigated for its potential as a pharmaceutical agent. Its structural features suggest it could serve as a lead compound for developing new drugs targeting various diseases, particularly those involving inflammatory and neurological pathways.

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of pyrazole compounds, demonstrating that modifications could enhance their efficacy against specific targets in cancer therapy. The incorporation of cyclohexene moieties was noted to improve binding affinity to certain receptors .

Agrochemical Development

The compound's ability to influence biological pathways makes it a candidate for agrochemical applications. Its derivatives can potentially act as herbicides or fungicides, providing a basis for developing environmentally friendly agricultural products.

Case Study : Research conducted by agricultural chemists showed that similar pyrazole derivatives exhibited significant herbicidal activity against common weeds, suggesting that further exploration into this compound could yield beneficial agrochemicals .

Material Science

In material science, compounds like this compound are being explored for their potential in developing new polymers or composites with enhanced properties.

Case Study : A recent investigation into polymer blends incorporating pyrazole-based compounds demonstrated improved thermal stability and mechanical strength, which could lead to innovative applications in coatings and advanced materials .

Data Table: Comparative Analysis of Applications

Mechanism of Action

The mechanism of action of N-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzyme active sites, potentially inhibiting their activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme . The compound may also modulate signaling pathways by binding to receptors and altering their activity .

Comparison with Similar Compounds

Similar Compounds

- N-((1-Methyl-1H-pyrazol-4-yl)methyl)cyclopropanamine dihydrochloride

- N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

Uniqueness

N-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)cyclohex-3-enecarboxamide is unique due to the presence of the cyclohexene ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Biological Activity

N-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)cyclohex-3-enecarboxamide, with the CAS number 1215461-16-7, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of the compound is with a molecular weight of 233.31 g/mol. It is characterized by a cyclohexene structure substituted with a pyrazole moiety. The structural representation is as follows:

- IUPAC Name : N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-cyclohexene-1-carboxamide

- Physical Form : Colorless to yellow solid or semi-solid

- Purity : 95% .

Biological Activity Overview

Research into the biological activity of this compound has focused on its potential as an inhibitor for various biological targets, particularly in the context of parasitic infections and cancer.

Antiparasitic Activity

A series of related compounds, including derivatives of 1-methyl-1H-pyrazole, have demonstrated significant activity against parasitic nematodes such as Haemonchus contortus. These compounds exhibited high selectivity indices and low cytotoxicity to mammalian cells while effectively inhibiting the parasites .

Cytotoxicity Studies

In vitro studies have shown that while certain derivatives exhibit potent activity against parasites, they may also display acute toxicity in mammalian models, particularly affecting mitochondrial respiration. This suggests a complex relationship between efficacy against parasites and potential toxicity in host organisms .

Case Studies and Research Findings

The exact mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that its activity may be linked to interference with metabolic pathways critical for parasite survival, possibly involving mitochondrial function.

Q & A

Q. What are the recommended synthetic routes for N-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)cyclohex-3-enecarboxamide?

- Methodological Answer : The synthesis typically involves amide coupling between a cyclohexenecarboxylic acid derivative and a substituted pyrazole-methylamine. For example:

Amide Bond Formation : Use coupling reagents like HBTU or HATU with DIPEA in DMF to react cyclohex-3-enecarboxylic acid with N-methyl-(1-methyl-1H-pyrazol-4-yl)methanamine. Optimize stoichiometry (e.g., 1.3 equiv coupling reagent) to minimize side products .

Intermediate Functionalization : If the pyrazole-methylamine is not commercially available, synthesize it via alkylation of 1-methylpyrazole-4-carboxaldehyde followed by reductive amination with methylamine .

Key Considerations : Monitor reaction progress via LC-MS and purify intermediates using silica gel chromatography (e.g., CH₂Cl₂/Petroleum Ether gradients).

Q. How to characterize this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Analysis : Assign peaks using ¹H and ¹³C NMR in deuterated solvents (e.g., CD₃OD). Key signals include:

- Pyrazole C-H protons: δ 7.5–8.0 ppm (singlet for pyrazole H-3/H-5) .

- Cyclohexene protons: δ 5.5–6.0 ppm (multiplet for ene protons).

- X-ray Crystallography : For structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve anisotropic displacement parameters. Prepare crystals via vapor diffusion (e.g., DCM/hexane) and validate hydrogen-bonding patterns using WinGX .

Advanced Research Questions

Q. How to resolve discrepancies in crystallographic data for this compound’s conformational isomers?

- Methodological Answer :

- Twinned Data Analysis : If the crystal exhibits twinning, employ SHELXD for dual-space structure solution. Use the Hooft parameter in SHELXL to refine Flack x parameters and resolve enantiomeric ambiguities .

- Hydrogen Bonding Networks : Apply graph-set analysis (as per Etter’s rules) to identify recurring motifs (e.g., R₂²(8) rings). Compare with similar pyrazole-carboxamide structures to validate packing patterns .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., kinases). Parameterize the pyrazole and cyclohexene moieties with GAFF force fields. Validate poses using MD simulations (NAMD/GROMACS) .

- Binding Free Energy Calculations : Apply MM-PBSA/GBSA methods to estimate ΔG_bind. Account for solvent effects (e.g., TIP3P water model) and entropy contributions from flexible cyclohexene rings .

Q. How to analyze structure-activity relationships (SAR) for optimizing bioactivity?

- Methodological Answer :

- Analog Synthesis : Modify substituents systematically (e.g., replace methyl with trifluoromethyl on pyrazole) and assess bioactivity (IC₅₀) in enzymatic assays .

- 3D-QSAR Modeling : Build CoMFA/CoMSIA models using alignment-independent descriptors (e.g., GRIND). Validate predictive power via leave-one-out cross-validation (q² > 0.5) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s metabolic stability in vitro?

- Methodological Answer :

- Assay Standardization : Ensure consistent incubation conditions (e.g., liver microsomes from same species, NADPH concentration). Use internal controls (e.g., verapamil) to normalize CYP450 activity .

- LC-MS/MS Quantification : Compare parent compound depletion rates using MRM transitions. Validate with deuterated analogs to rule out matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.